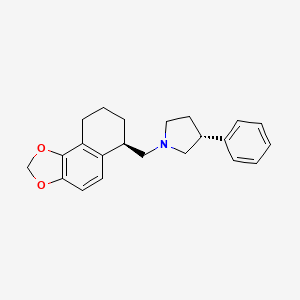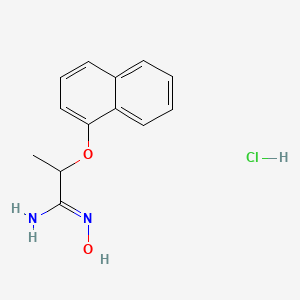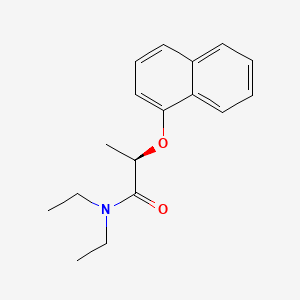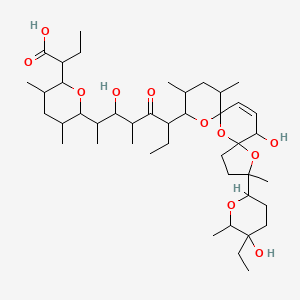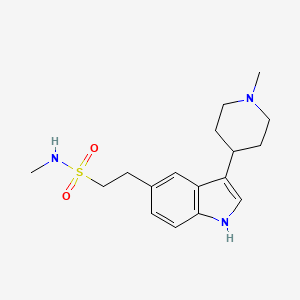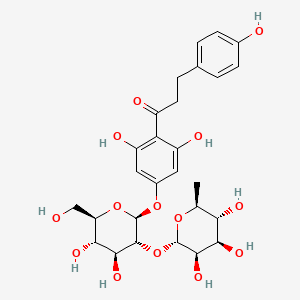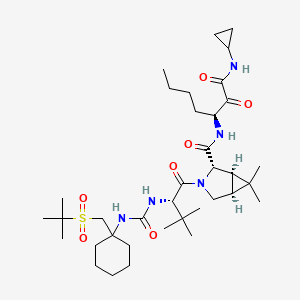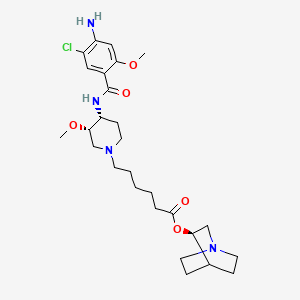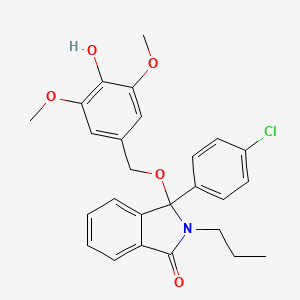
3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- NU-8231 is a small molecule drug developed by Newcastle University. It functions as an inhibitor of MDM2 (Mouse Double Minute 2), a protein involved in regulating the tumor suppressor p53.
- Currently, NU-8231 is in the preclinical development stage and is being investigated for its potential in treating various types of tumors .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for NU-8231 are not readily available in the public domain. it is synthesized through chemical processes.
- Industrial production methods may involve scaling up the synthesis and optimizing purification steps.
Chemical Reactions Analysis
- NU-8231 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is proprietary.
- Major products formed during these reactions would depend on the specific reaction conditions and starting materials.
Scientific Research Applications
- NU-8231 has potential applications in several fields:
Chemistry: As a tool compound for studying protein-protein interactions and MDM2-p53 pathways.
Biology: Investigating its impact on cell cycle regulation and apoptosis.
Medicine: Exploring its role in cancer therapy, especially in combination with other drugs.
Industry: Developing targeted therapies based on its mechanism of action.
Mechanism of Action
- NU-8231 inhibits the interaction between MDM2 and p53, leading to increased p53 activity.
- By preventing MDM2-mediated degradation of p53, NU-8231 helps stabilize p53 levels, promoting cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- NU-8231’s uniqueness lies in its specific targeting of the MDM2-p53 interaction.
- Similar compounds include other MDM2 inhibitors like Nutlin-3 and RG7388.
properties
Molecular Formula |
C26H26ClNO5 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methoxy]-2-propylisoindol-1-one |
InChI |
InChI=1S/C26H26ClNO5/c1-4-13-28-25(30)20-7-5-6-8-21(20)26(28,18-9-11-19(27)12-10-18)33-16-17-14-22(31-2)24(29)23(15-17)32-3/h5-12,14-15,29H,4,13,16H2,1-3H3 |
InChI Key |
NDIKZCQEKGERHF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)OCC4=CC(=C(C(=C4)OC)O)OC |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)OCC4=CC(=C(C(=C4)OC)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NU-8231; NU 8231; NU8231; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



